

Structural Analysis & Characterization of (R)-4-(2-Amino-3-hydroxypropyl)phenol

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Compound of Interest

Compound Name: (R)-4-(2-Amino-3-hydroxypropyl)phenol

CAS No.: 58889-64-8

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A Technical Guide to the Identification and Stereochemical Validation of (R)-Tyrosinol Executive Summary

(R)-4-(2-Amino-3-hydroxypropyl)phenol, commonly known as (R)-Tyrosinol, is the reduced amino alcohol derivative of D-Tyrosine.[1] Unlike its naturally occurring enantiomer (S)-Tyrosinol (derived from L-Tyrosine), the (R)-isomer often serves as a specialized chiral building block in the synthesis of peptide mimetics and adrenergic receptor modulators.[1]

This guide provides a rigorous analytical framework for confirming the structural identity and stereochemical purity of (R)-Tyrosinol. It prioritizes self-validating protocols, specifically focusing on the differentiation of the (R)-enantiomer from the biological (S)-isomer using Marfey's Reagent, alongside high-resolution spectroscopic characterization.[1]

Molecular Blueprint & Connectivity

Before initiating wet-lab protocols, the analyst must establish the theoretical baseline for the molecule.

Property	Specification
IUPAC Name	4-[(2R)-2-amino-3-hydroxypropyl]phenol
Common Name	(R)-Tyrosinol; D-Tyrosinol
Molecular Formula	C ₉ H ₁₃ NO ₂
Molecular Weight	167.21 g/mol
Chiral Center	C2 (R-configuration)
Key Functional Groups	Primary Amine, Primary Alcohol, Phenol
Solubility Profile	Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile.[1][2]

Analytical Workflow Strategy

The following decision tree outlines the logical flow for full characterization, ensuring no material is wasted on chiral analysis before basic identity is confirmed.



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Figure 1: Sequential analytical workflow ensuring efficient resource allocation.

Spectroscopic Characterization (Identity)[1][3][4][5] Nuclear Magnetic Resonance (NMR)

The structure contains a semi-rigid aromatic system and a flexible propyl chain. The key challenge in NMR analysis of amino alcohols is the broadening of exchangeable protons (-OH, -NH₂).[1]

Protocol: ¹H-NMR Acquisition

- Solvent: DMSO-d₆ is preferred over D₂O or CD₃OD to observe exchangeable protons and prevent peak overlap of the alpha-proton with the solvent suppression signal.[1]
- Concentration: 10 mg/mL.
- Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]

Expected Spectral Features (DMSO-d₆):

- Aromatic Region (AA'BB' System): Two doublets integrating to 2H each around 6.6–7.0 ppm. This confirms the para-substituted phenol ring.
- Chiral Center (Methine): A multiplet at approximately 2.8–3.0 ppm (H-2).[1]
- Diastereotopic Protons (C3-H): The protons on the carbon bearing the primary alcohol (CH₂OH) are diastereotopic due to the adjacent chiral center. They will appear as two distinct multiplets (or a complex ABX system) around 3.2–3.4 ppm, not a simple doublet.
- Benzylic Protons (C1-H): A doublet or multiplet around 2.4–2.6 ppm.[1]
- Exchangeable Protons:
 - Phenolic -OH: Singlet, ~9.1 ppm.[1]
 - Aliphatic -OH: Broad singlet/triplet (if dry), ~4.6 ppm.[1]
 - Amine -NH₂: Broad signal, variable position (usually 3-5 ppm).[1]

Mass Spectrometry (MS/MS)

- Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]⁺.
- Parent Ion:m/z 168.1.
- Key Fragmentation (MS₂):
 - Loss of NH₃:m/z 151.1 (Characteristic of primary amines).

- Loss of CH₂OH (Hydroxymethyl):m/z 137.1 (Tyramine-like fragment).[1]
- Tropylium Ion:m/z 107.0 (Phenolic fragment).

Stereochemical Validation (The "R" Factor)

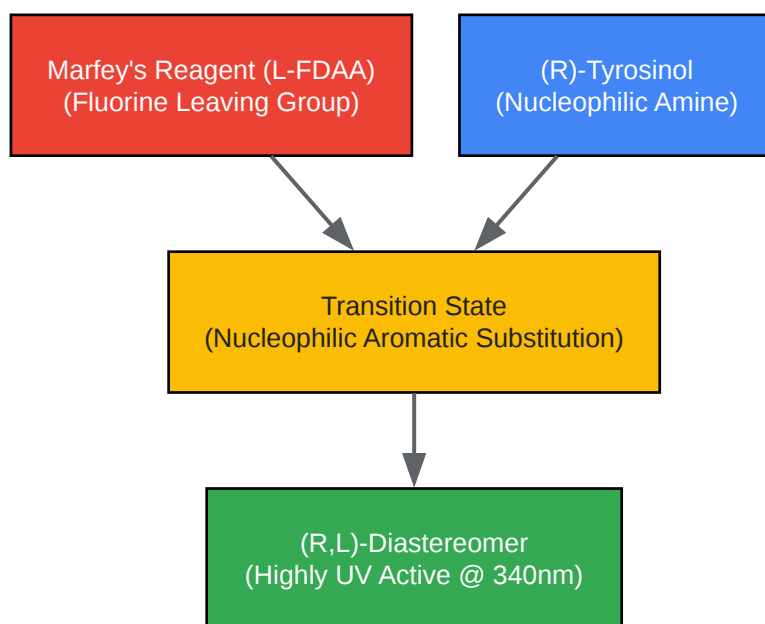
This is the most critical section. Standard C18 HPLC cannot distinguish (R)-Tyrosinol from its (S)-enantiomer.[1] While chiral columns (e.g., Crownpak CR) exist, Marfey's Method is the superior, self-validating approach for amino alcohols because it enhances detectability and resolution simultaneously.

Principle: Marfey's Derivatization

The sample reacts with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]

- (R)-Tyrosinol + L-FDAA → (R,L)-Diastereomer[1]
- (S)-Tyrosinol + L-FDAA → (S,L)-Diastereomer[1]

Diastereomers have different physical properties and separate easily on a standard C18 column.



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Figure 2: Reaction pathway for Marfey's derivatization, converting enantiomers to separable diastereomers.^[1]

Step-by-Step Protocol (Self-Validating)

Reagents:

- 1% FDAA in Acetone.
- 1M NaHCO₃.
- 1M HCl.

Procedure:

- Preparation: Dissolve 0.5 mg of (R)-Tyrosinol sample in 100 µL water.
- Reaction: Add 20 µL 1M NaHCO₃ and 40 µL FDAA solution.
- Incubation: Heat at 40°C for 1 hour. (The yellow solution turns orange).
- Quenching: Add 20 µL 1M HCl to stop the reaction (prevents hydrolysis).
- Dilution: Dilute with 200 µL Acetonitrile/Water (50:50).
- Analysis: Inject 10 µL onto HPLC.

HPLC Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
- Mobile Phase A: Water + 0.1% TFA.
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 10% B to 60% B over 40 minutes.
- Detection: 340 nm (Specific to the dinitrophenyl moiety, eliminating interference from non-derivatized impurities).

Validation Criteria:

- Elution Order: typically, the L-L diastereomer elutes before the D-L (or R-L) diastereomer for amino acids, but for amino alcohols, this must be confirmed with a racemic standard.
- Requirement: Run a racemic (R/S)-Tyrosinol standard alongside. You must see two baseline-separated peaks.[1] The sample should co-elute with the second peak (assuming R-L elutes later, which is typical for hydrophobic amino alcohols).

Chemical Purity Analysis (RP-HPLC)

Once stereochemistry is confirmed, general purity is assessed to quantify synthetic byproducts (e.g., unreduced D-Tyrosine).[1]

Parameter	Condition
Column	C18 (Polar-Embedded preferred for amino alcohols)
Mobile Phase A	10 mM Ammonium Acetate (pH 6.[1]5)
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Gradient	0-5 min: 2% B (Isocratic hold for polar Tyrosine)5-20 min: 2% -> 80% B
Detection	UV 272 nm (Phenol max)

Why Ammonium Acetate? Using TFA (acidic pH) protonates the amine, making the molecule highly polar and causing it to elute in the void volume. Ammonium acetate (pH 6.[3]5) keeps the amine partially neutral and the phenol protonated, improving retention and peak shape on C18.

References

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